molecular formula C9H8BrN3O2 B1611611 Ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate CAS No. 65364-66-1

Ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

Cat. No.: B1611611
CAS No.: 65364-66-1
M. Wt: 270.08 g/mol
InChI Key: ZEGHGHAHJGTOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

65364-66-1

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7(3-11)8-12-4-6(10)5-13-8/h4-5,7H,2H2,1H3

InChI Key

ZEGHGHAHJGTOPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=NC=C(C=N1)Br

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled stirred suspension of sodium hydride (60% in oil, 34.55 mmol) in tetrahydrofuran (20 mL) was added 1.17 g of ethyl cyanoacetate (10.34 mmol) portionwise over 10 minutes. After effervescence has ceased, the yellow cloudy mixture was left to warm up to room temperature whilst stirring. 2.00 g of 5-bromo,2-bromo-pyrimidine (10.34 mmol) in 30 mL of tetrahydrofuran was added. And the mixture was left to stir at room temperature for six hours. The resultant brown mixture was concentrated under reduced pressure to give a bright brown precipitate to which water (200 mL) was added. After extraction with heptane (200 mL), the aqueous phase was acidified by the addition of HCl 1M and the resultant precipitate was collected by filtration to give on drying ethyl (5-bromopyrimidin-2-yl)(cyano)acetate as a bright brown powder (0.67 g, yield=24%).
Quantity
34.55 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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